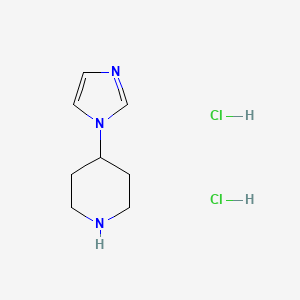

4-(1H-imidazol-1-yl)piperidine dihydrochloride

Description

4-(1H-Imidazol-1-yl)piperidine dihydrochloride is a piperidine derivative functionalized with an imidazole ring at the 4-position, forming a dihydrochloride salt. The compound is characterized by a direct linkage between the piperidine and imidazole moieties, making it a versatile intermediate in pharmaceutical synthesis, particularly for targeting receptors where nitrogen-containing heterocycles are critical.

Properties

IUPAC Name |

4-imidazol-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;;/h5-9H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMGDHFNKMMBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849658 | |

| Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403492-40-0 | |

| Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of imidazole with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions at both the imidazole and piperidine moieties.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Imidazole alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 1-Ethyl-4-(1H-imidazol-1-yl)piperidine | 78% | |

| Piperidine substitution | 4-Chlorophenol, NaOH, reflux | 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine | 65% |

Key findings:

-

The imidazole nitrogen acts as a nucleophile in alkylation reactions, forming derivatives with enhanced lipophilicity.

-

Piperidine substitution reactions often require polar aprotic solvents (e.g., DMF) and elevated temperatures.

Acylation and Alkylation Reactions

The piperidine nitrogen undergoes acylation and alkylation to generate amides or quaternary ammonium salts.

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | 1-Acetyl-4-(1H-imidazol-1-yl)piperidine | Prodrug synthesis |

| Alkylation | Benzyl bromide, NaH, THF, RT | 1-Benzyl-4-(1H-imidazol-1-yl)piperidine | Ionic liquid precursors |

-

Acylation improves metabolic stability in pharmaceutical intermediates.

-

Alkylation with benzyl halides facilitates the creation of cationic surfactants.

Reduction and Hydrogenation Reactions

The compound’s imidazole ring can be reduced under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Imidazole reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | 4-(4,5-Dihydro-1H-imidazol-1-yl)piperidine | Partial saturation |

| Full hydrogenation | H₂ (3 atm), Ra-Ni, EtOH, 60°C | 4-(Imidazolidin-1-yl)piperidine | Loss of aromaticity |

-

Partial reduction preserves the imidazole’s basicity while modifying electronic properties.

Oxidation Reactions

Controlled oxidation targets the imidazole ring or piperidine backbone.

| Reaction Type | Reagents/Conditions | Products | Outcome |

|---|---|---|---|

| Imidazole oxidation | mCPBA, CH₂Cl₂, 0°C | 4-(1H-Imidazol-1-yl-3-oxide)piperidine | Enhanced polarity |

| Piperidine oxidation | KMnO₄, H₂O, 100°C | 4-(1H-Imidazol-1-yl)piperidine-1-oxide | N-Oxide formation |

-

N-Oxides exhibit altered solubility and receptor-binding profiles.

Condensation and Cyclization Reactions

The compound serves as a building block in heterocycle synthesis.

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Schiff base formation | Benzaldehyde, MeOH, RT | 4-(1-(Benzylidene)-1H-imidazol-1-yl)piperidine | Ligand design |

| Cyclization | CS₂, KOH, EtOH, reflux | Thiazolo[4,5-d]imidazole-piperidine hybrids | Antimicrobial agents |

Scientific Research Applications

Medicinal Chemistry

4-(1H-imidazol-1-yl)piperidine dihydrochloride is being explored for its therapeutic properties, particularly:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibits minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 4-(1H-imidazol-1-yl)piperidine dihydrochloride | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivatives | Varies | Various strains |

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit pyroptosis in macrophages, suggesting potential in treating inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of complex molecules, particularly in:

- Pharmaceutical Development : It is utilized in creating new drug candidates due to its structural versatility.

- Agrochemicals : Its properties make it suitable for developing pesticides and herbicides.

Biochemical Research

4-(1H-imidazol-1-yl)piperidine dihydrochloride is investigated as a ligand in biochemical assays:

- Enzyme Mechanism Studies : The compound acts as a probe to study enzyme interactions and mechanisms, aiding in the understanding of various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several piperidine derivatives, including 4-(1H-imidazol-1-yl)piperidine dihydrochloride. The findings confirmed its efficacy against both Gram-positive and Gram-negative bacteria, showing promise for further development into therapeutic agents.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory diseases, researchers found that the compound could effectively reduce inflammation markers in vitro, providing insights into its potential use in treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and physicochemical properties:

Key Observations:

- Substituent Effects: Aromatic Groups: Compounds like 13c–13g () feature benzyloxyimino groups with methoxy or methylenedioxy substituents, increasing molecular weight (MW ~377–392 g/mol) and melting points (e.g., 189–192°C for 13c). Linker Diversity: Sulfonyl () and sulfanyl () linkers introduce polarity or lipophilicity, respectively. The direct imidazole-piperidine bond in the target compound simplifies synthesis but may limit steric flexibility.

- Salt Forms: Dihydrochloride salts (e.g., target compound, 13c–13g) generally exhibit higher aqueous solubility compared to mono hydrochlorides (e.g., ), aiding bioavailability in drug formulations.

Biological Activity

4-(1H-imidazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. The compound features a piperidine ring substituted at the 4-position with an imidazole moiety, which facilitates interactions with various biological targets, making it a subject of interest for research into enzyme inhibition, receptor binding, and other pharmacological properties.

The mechanism of action of 4-(1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and engage in other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways, making the compound useful for studying enzyme kinetics and receptor-ligand interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for 4-(1H-imidazol-1-yl)piperidine dihydrochloride against common pathogens are summarized in the following table:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 4-(1H-imidazol-1-yl)piperidine dihydrochloride | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Other Piperidine Derivatives | Varies | Various strains |

The compound's broad-spectrum antimicrobial activity suggests its potential use in developing new antibiotics.

Antiviral Activity

In addition to its antibacterial properties, 4-(1H-imidazol-1-yl)piperidine dihydrochloride has been investigated for antiviral activities. Research indicates that it may exhibit activity against viruses such as Herpes Simplex Virus (HSV) and others, although further studies are needed to elucidate the specific mechanisms involved .

Anticancer Properties

Emerging data suggest that this compound may possess anticancer properties by disrupting key protein interactions involved in tumor growth. For example, studies have shown that derivatives with similar structures can inhibit the interaction between c-Myc and Max proteins, which are critical in cancer cell proliferation .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of 4-(1H-imidazol-1-yl)piperidine dihydrochloride revealed that it could inhibit specific enzymes involved in metabolic pathways. The compound showed a significant reduction in enzyme activity at certain concentrations, indicating its potential role as a therapeutic agent in metabolic disorders .

Case Study 2: Receptor Binding

Another research effort explored the binding affinity of this compound to histamine receptors. The findings indicated that it could serve as a ligand for these receptors, suggesting applications in treating allergic reactions or gastric acid-related disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)piperidine dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between 1H-imidazole and a piperidine derivative, followed by dihydrochloride salt formation. Key reagents include oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., NaBH₄). Reaction parameters such as temperature (50–80°C), pH (6–8), and solvent polarity (e.g., ethanol/water mixtures) significantly influence yield .

- Optimization : Use a factorial design of experiments (DoE) to assess the impact of variables like molar ratios, reaction time, and solvent composition. Statistical tools (e.g., ANOVA) can identify critical factors for yield improvement .

Q. How should researchers characterize the purity and structural integrity of 4-(1H-imidazol-1-yl)piperidine dihydrochloride?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>95% is typical for research-grade material) and detect organic impurities .

- NMR Spectroscopy : Confirm the absence of regioisomers (e.g., imidazole substitution at position 2 vs. 4) via ¹H and ¹³C shifts .

- XRD : Verify crystalline structure and salt stoichiometry (dihydrochloride vs. mono-hydrochloride forms) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Key Measures :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as imidazole derivatives may cause irritation .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 4-(1H-imidazol-1-yl)piperidine dihydrochloride under varying experimental conditions?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model reaction pathways, such as imidazole ring alkylation or piperidine ring strain .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

- Validation : Cross-reference computational data with experimental results (e.g., kinetic studies) to refine predictive models .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Case Study : Discrepancies in ¹H NMR signals may arise from dynamic proton exchange in the piperidine ring.

- Solution : Conduct variable-temperature NMR (VT-NMR) to observe coalescence temperatures, confirming exchange processes .

- Alternative : Use 2D NMR (e.g., COSY, NOESY) to assign overlapping peaks and verify stereochemistry .

Q. How do environmental factors (pH, ionic strength) influence the compound’s pharmacological activity in vitro?

- Experimental Design :

- pH Stability Assays : Incubate the compound in buffers (pH 3–9) and monitor degradation via LC-MS. Imidazole’s pKa (~6.9) makes it pH-sensitive .

- Ionic Strength Studies : Use phosphate-buffered saline (PBS) at varying concentrations to assess aggregation or solubility changes affecting cellular uptake .

Methodological Guidance

- Contradiction Analysis : When conflicting data arise (e.g., bioactivity vs. computational predictions), employ orthogonal validation (e.g., SPR binding assays vs. MD simulations) .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing mixing efficiency and heat transfer using microreactor systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.